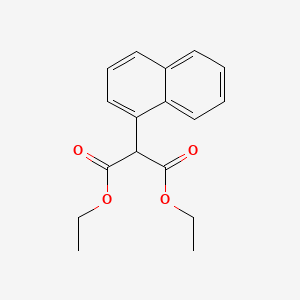

Diethyl 2-(1-naphthyl)malonate

Description

Significance of Malonate Esters in Modern Synthetic Strategies

Malonate esters, particularly diethyl malonate, are cornerstone reagents in modern organic synthesis due to the unique reactivity of the methylene (B1212753) group (-CH₂-) positioned between two carbonyl groups. wikipedia.orgrsc.org This positioning renders the alpha-protons acidic (with a pKa around 14 in DMSO), allowing for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a stabilized carbanion or enolate. wikipedia.org This nucleophilic enolate is central to the synthetic versatility of malonate esters.

The malonic ester synthesis is a classic and reliable method for preparing substituted carboxylic acids. The synthesis involves the alkylation of the malonate enolate with an alkyl halide, followed by hydrolysis of the ester groups and subsequent thermal decarboxylation to yield a mono- or disubstituted acetic acid. Beyond simple alkylation, the malonate enolate can participate in a wide array of carbon-carbon bond-forming reactions. One of the most significant is the Michael addition, where the enolate adds to α,β-unsaturated carbonyl compounds in a conjugate fashion. wikipedia.org This reaction is a powerful tool for constructing 1,5-dicarbonyl compounds, which are themselves versatile synthetic intermediates. wikipedia.org Furthermore, malonate esters can undergo acylation, condensation reactions with urea (B33335) to form barbiturates, and serve as precursors for various pharmaceuticals, artificial flavorings, and agrochemicals. wikipedia.org

Influence of Naphthyl Moieties on Molecular Design and Reactivity

The incorporation of a naphthyl moiety into a molecule significantly influences its physical and chemical properties. Naphthalene (B1677914) is an aromatic hydrocarbon that is more reactive than benzene (B151609) in electrophilic substitution reactions. This increased reactivity stems from the lower stabilization energy loss in the formation of the carbocation intermediate compared to benzene. Electrophilic attack on naphthalene preferentially occurs at the C1 (or alpha) position, as the intermediate for alpha-substitution is stabilized by more resonance structures that preserve a complete benzene ring.

In addition to its electronic effects, the naphthyl group imparts considerable steric bulk. This steric hindrance can direct the stereochemical outcome of reactions or, in some cases, reduce reaction rates and yields. For instance, in a Michael addition reaction involving various nitrostyrenes, a derivative containing a 1-naphthyl group was observed to provide the product in a slightly lower yield, an effect attributed to the steric hindrance from the bulky naphthyl ring. niscpr.res.in From a molecular design perspective, the naphthalene scaffold is a prominent pharmacophore in medicinal chemistry. researchgate.netpatrinum.chpatrinum.chnih.gov Its rigid, lipophilic structure is found in numerous bioactive compounds and approved drugs, where it often serves to orient other functional groups for optimal interaction with biological targets. researchgate.netpatrinum.chpatrinum.chresearchgate.net

Historical Development of Research on Aryl-Substituted Malonate Esters

The study of aryl-substituted malonate esters is built upon foundational discoveries in organic chemistry. A key early development was the Michael reaction, first described by Arthur Michael in 1887, which established a method for the conjugate addition of malonate enolates to activated alkenes. wikipedia.org However, the direct attachment of an aryl group to the central carbon of a malonate ester (C-arylation) remained a significant challenge for many years.

Early methods for the C-arylation of malonates often relied on Ullmann-type couplings, which typically required harsh reaction conditions and stoichiometric or even excess amounts of copper salts. acs.org A notable advancement occurred in 1993 when Miura and colleagues reported a copper-catalyzed arylation of active methylene compounds, although the conditions remained demanding (120 °C in DMSO), making them unsuitable for sensitive malonate esters which are prone to decomposition. acs.org

A significant breakthrough came from the laboratory of Stephen Buchwald in 2002, which described a general and mild copper-catalyzed method for the arylation of diethyl malonate. acs.orgorganic-chemistry.orgnih.gov This procedure utilized catalytic amounts of copper(I) iodide with 2-phenylphenol (B1666276) as a ligand, allowing the coupling of various aryl iodides at a much lower temperature (70 °C) and with high tolerance for different functional groups. acs.org This development made a wide range of α-aryl malonates readily accessible. Subsequent research has continued to refine these methods, leading to protocols that can be performed at room temperature using ligands like 2-picolinic acid nih.gov and the use of heterogeneous catalysts such as copper(I) oxide (CuO) nanoparticles, which offer the advantage of being recyclable. beilstein-journals.org

More recently, the field has expanded to include biocatalysis. The discovery and development of bacterial arylmalonate decarboxylase (AMDase) has provided a powerful tool for the highly stereoselective synthesis of chiral α-arylpropionic acids from prochiral arylmalonic acid precursors. researchgate.netpatrinum.chpatrinum.chresearchgate.net This enzyme-based approach represents a modern frontier in the synthesis and application of aryl-substituted malonate derivatives. researchgate.net

Data Tables

Table 1: Properties of Diethyl 2-(1-Naphthyl)malonate

| Property | Value | Reference(s) |

| CAS Number | 6341-60-2 | aksci.comhoffmanchemicals.combldpharm.com |

| Molecular Formula | C₁₇H₁₈O₄ | aksci.comhoffmanchemicals.com |

| Molecular Weight | 286.32 g/mol | aksci.com |

| Synonym | Diethyl 2-(naphthalen-1-yl)malonate | bldpharm.com |

| Purity (Typical) | 95% | aksci.com |

Structure

3D Structure

Properties

CAS No. |

6341-60-2 |

|---|---|

Molecular Formula |

C17H18O4 |

Molecular Weight |

286.32 g/mol |

IUPAC Name |

diethyl 2-naphthalen-1-ylpropanedioate |

InChI |

InChI=1S/C17H18O4/c1-3-20-16(18)15(17(19)21-4-2)14-11-7-9-12-8-5-6-10-13(12)14/h5-11,15H,3-4H2,1-2H3 |

InChI Key |

BWBVCAXBRMQDJU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC2=CC=CC=C21)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 2 1 Naphthyl Malonate

Malonic Ester Synthesis and Alkylation Approaches

The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids and their derivatives. libretexts.orgopenochem.orgaskthenerd.com This pathway is particularly relevant for the synthesis of Diethyl 2-(1-naphthyl)malonate. The core of this method involves the alkylation of a malonic ester, such as diethyl malonate, at the carbon atom situated between the two carbonyl groups. libretexts.orgwikipedia.org

The synthesis commences with the deprotonation of diethyl malonate using a suitable base to form a resonance-stabilized enolate. libretexts.orgmasterorganicchemistry.com Sodium ethoxide is a commonly employed base for this purpose as it prevents transesterification reactions. libretexts.orgwikipedia.org This enolate is a potent nucleophile and readily undergoes a nucleophilic substitution reaction (SN2) with an appropriate electrophile. openochem.orgorganicchemistrytutor.com

For the synthesis of this compound, a naphthyl-containing electrophile is required. Typically, a 1-halonaphthalene, such as 1-bromonaphthalene (B1665260) or 1-iodonaphthalene (B165133), serves as the electrophile. The enolate attacks the electrophilic carbon of the naphthyl halide, displacing the halide and forming a new carbon-carbon bond. This alkylation step yields the target molecule, this compound. askthenerd.com A catalyst system of NaH/DMF has also been shown to be effective for the alkylation of naphthylmethyl chloride with diethyl malonate derivatives. jlu.edu.cn

Table 1: Key Steps in Malonic Ester Synthesis of this compound

| Step | Description | Reactants | Product |

| 1. Enolate Formation | Deprotonation of diethyl malonate to form a nucleophilic enolate. libretexts.orgmasterorganicchemistry.com | Diethyl malonate, Sodium ethoxide | Diethyl malonate enolate |

| 2. Alkylation | SN2 reaction between the enolate and a naphthyl electrophile. openochem.orgaskthenerd.com | Diethyl malonate enolate, 1-Halonaphthalene | This compound |

A potential challenge in malonic ester synthesis is the possibility of dialkylation, where the mono-alkylated product undergoes a second alkylation. wikipedia.org This can lead to a mixture of products and lower yields of the desired mono-substituted compound. Careful control of reaction conditions, such as the stoichiometry of the reactants, can help to minimize this side reaction. wikipedia.org

When the alkylation process can result in the formation of a stereocenter, achieving stereocontrol is a significant consideration. For this compound itself, the alpha-carbon is not a stereocenter. However, if the malonic ester is further substituted, the potential for creating chiral centers arises. researchgate.net In such cases, the development of asymmetric alkylation methods using chiral catalysts or auxiliaries becomes crucial for controlling the stereochemical outcome of the reaction.

Strategic Enolate Generation and Subsequent Alkylation with Naphthyl-Containing Electrophiles

Michael Addition Pathways for this compound Formation

The Michael addition, or conjugate addition, offers an alternative route for forming carbon-carbon bonds. wikipedia.org This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org In the context of synthesizing this compound, diethyl malonate acts as the Michael donor.

The synthesis would proceed by reacting the enolate of diethyl malonate with a naphthyl-substituted α,β-unsaturated compound. For instance, a compound like (E)-3-(naphthalen-1-yl)acryloyl chloride could serve as a suitable Michael acceptor. The nucleophilic attack occurs at the β-carbon of the acceptor, leading to the formation of the desired 1,5-dicarbonyl structure inherent in this compound. wikipedia.org Asymmetric versions of the Michael addition, employing chiral catalysts, have been developed to achieve high enantioselectivity in the synthesis of related compounds. longdom.orgrsc.orgmdpi.com

Multi-Component Reaction Sequences for this compound Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. tcichemicals.com While a direct MCR for this compound is not prominently described, MCRs are widely used to synthesize highly substituted derivatives of malonic esters.

For example, a four-component reaction involving aromatic aldehydes, hydrazine (B178648) hydrate, β-ketoesters like diethyl malonate, and another active methylene (B1212753) compound can lead to the synthesis of complex heterocyclic structures containing a malonate-derived fragment. mdpi.com Similarly, isocyanide-based multicomponent reactions have been used to create complex molecules from malonate derivatives. springernature.com These reactions often proceed through a cascade of elementary steps, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization. mdpi.comnih.gov

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved efficiency. For the synthesis of α-aryl malonates, copper-catalyzed arylation has emerged as a powerful method. This approach involves the coupling of an aryl iodide with diethyl malonate in the presence of a copper(I) iodide catalyst, cesium carbonate as a base, and a ligand such as 2-phenylphenol (B1666276). This method is noted for its mild conditions and tolerance of various functional groups. acs.org

Palladium-catalyzed arylation has also been investigated for the synthesis of related compounds. For instance, the arylation of diethyl malonate with 5-bromoindole (B119039) has been achieved using a palladium acetate (B1210297) catalyst. wits.ac.za Nickel complexes with chiral ligands have also been shown to catalyze the Michael addition of diethyl malonate to α,β-unsaturated ketones, highlighting the potential for catalytic, enantioselective syntheses. longdom.orgresearchgate.net

Table 2: Catalytic Systems for Arylation of Diethyl Malonate

| Catalyst System | Reactants | Product Type | Reference |

| Copper(I) iodide / 2-phenylphenol | Aryl iodide, Diethyl malonate | α-Aryl malonate | acs.org |

| Palladium(II) acetate | Aryl halide, Diethyl malonate | α-Aryl malonate | wits.ac.za |

| Nickel(II) complexes / Chiral diamines | ω-Nitrostyrene, Diethyl malonate | Michael adduct | researchgate.net |

Advancements in Green Chemistry and Solvent-Free Synthetic Protocols

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, often referred to as "green chemistry." researchgate.net This includes the use of solvent-free reaction conditions, which can reduce waste and the use of hazardous materials. researchgate.net

Microwave-assisted synthesis has been reported as an improved and environmentally friendly approach for synthesizing derivatives of diethyl malonate. mdpi.comresearchgate.net These reactions can offer accelerated reaction rates, reduced energy consumption, and high yields without the need for a solvent or catalyst. mdpi.com Solvent-free Michael additions have also been successfully carried out, for instance, by grinding the reactants together. researchgate.net Furthermore, enzyme-catalyzed syntheses of polyesters based on dimethyl malonate have been conducted under solventless conditions, showcasing the potential of biocatalysis in green chemistry. maynoothuniversity.ie The reaction of diethyl malonate with formaldehyde (B43269) has also been explored under solvent-free conditions. google.com

Reaction Mechanisms and Chemical Reactivity of Diethyl 2 1 Naphthyl Malonate

Mechanistic Insights into the Nucleophilic Reactivity of the α-Methylene Carbon

The carbon atom positioned between the two carbonyl groups of the ester functionalities, known as the α-methylene carbon, exhibits significant nucleophilic character upon deprotonation. The protons attached to this carbon are unusually acidic for a methylene (B1212753) group (with a pKa analogous to the approximately 13 of diethyl malonate) due to the electron-withdrawing inductive effect of the adjacent ester groups. libretexts.orglibretexts.org This acidity facilitates the formation of a resonance-stabilized enolate ion when treated with a suitable base, such as sodium ethoxide. libretexts.orglibretexts.orgpearson.com

The formation of the enolate is a critical step, as it generates a potent nucleophile. pearson.commasterorganicchemistry.com The negative charge is delocalized across the α-carbon and the oxygen atoms of both carbonyl groups, which enhances its stability. pearson.com This stabilized enolate can then participate in various carbon-carbon bond-forming reactions, most notably SN2 alkylation with alkyl halides. libretexts.orgpearson.com The general mechanism involves the nucleophilic attack of the enolate on the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-C bond at the α-position. pearson.com This process is fundamental to the malonic ester synthesis, a classic method for preparing carboxylic acids. libretexts.org

The reaction can be represented as follows:

Enolate Formation: Diethyl 2-(1-naphthyl)malonate reacts with a base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. libretexts.org

Nucleophilic Attack: The enolate attacks an alkyl halide in an SN2 fashion. organicchemistrytutor.com

Product Formation: This results in the formation of an alkylated this compound derivative.

It is also possible to introduce a second alkyl group by repeating the deprotonation and alkylation steps, as a second acidic proton is available on the α-carbon after the first alkylation. libretexts.org

Transformations Involving the Ester Carbonyl Functionalities

The two ethyl ester groups of this compound are key reactive sites, enabling a variety of chemical transformations.

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction can be catalyzed by either acid or base. masterorganicchemistry.com In the context of this compound, this would involve replacing the ethoxy groups with other alkoxy groups.

Under basic conditions, the mechanism involves the nucleophilic addition of an alkoxide to the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, eliminating the original ethoxide group to yield the new ester. masterorganicchemistry.com To avoid simple saponification, the reaction is typically carried out using the alkoxide corresponding to the desired alcohol.

Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The new alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, the original ethanol (B145695) molecule is eliminated, and the new ester is formed. masterorganicchemistry.com

A study on the transesterification of diethyl malonate with benzyl (B1604629) alcohol using a modified zirconia catalyst demonstrated that the reaction can proceed efficiently under heterogeneous catalysis, following an Eley-Rideal mechanism. researchgate.net While this study was not on the naphthyl-substituted derivative specifically, the principles are broadly applicable.

Table 1: Transesterification Reaction Parameters

| Catalyst | Reactant Ratio (DEM:BA) | Temperature (K) | Time (h) | Yield (%) |

|---|

Data adapted from a study on diethyl malonate (DEM) and benzyl alcohol (BA). researchgate.net

The ester functionalities of this compound can react with amines to form malonamides. This amidation process typically involves the nucleophilic attack of the amine on the ester carbonyl group. The reaction often requires elevated temperatures and can be carried out with or without a solvent. sci-hub.se

The reaction of diethyl malonate with ammonia (B1221849), for instance, has been shown to proceed in two steps: the initial formation of an ethyl malonamate (B1258346) intermediate, followed by the addition of a second molecule of ammonia to yield the malonamide. sci-hub.se A similar stepwise reaction would be expected with this compound. The reaction of 1-naphthylamine (B1663977) with diethyl malonate under reflux conditions has been used to synthesize N,N'-di(1-naphthyl)malonamide. researchgate.net

The general mechanism for amidation is an addition-elimination pathway, where the amine adds to the carbonyl to form a tetrahedral intermediate, which then eliminates an alcohol molecule (ethanol in this case) to form the amide.

This compound, through its enolate, can participate in condensation reactions with various carbonyl compounds. Two notable examples are the Knoevenagel and Claisen condensations.

Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound, such as this compound, with an aldehyde or ketone. wikipedia.orgresearchgate.net The reaction is typically catalyzed by a weak base, like an amine (e.g., piperidine). sci-hub.seamazonaws.com The mechanism begins with the deprotonation of the α-carbon to form the enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. amazonaws.com This is followed by a dehydration step, leading to the formation of a new carbon-carbon double bond. wikipedia.org The product is an α,β-unsaturated compound. sci-hub.se

Claisen Condensation: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. byjus.comlibretexts.org In a "crossed" Claisen condensation, this compound could react with another ester. The reaction proceeds via the formation of an enolate from one ester, which then attacks the carbonyl group of the second ester. libretexts.org The subsequent elimination of an alkoxide group from the tetrahedral intermediate results in the formation of a β-keto ester. libretexts.orgmasterorganicchemistry.com A crucial requirement is that at least one of the reacting esters must be enolizable. byjus.com

Amidation Reactions Leading to Malonamide Derivatives

Reactivity Modulations Induced by the Naphthyl Group

The large, aromatic naphthyl group significantly influences the reactivity of the molecule, both sterically and electronically.

The naphthyl ring system is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction of aromatic compounds. masterorganicchemistry.com In an EAS reaction, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The reaction proceeds through a two-step mechanism:

Attack by the Aromatic Ring: The π system of the naphthalene (B1677914) ring acts as a nucleophile and attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic system. masterorganicchemistry.com

In the case of the 1-substituted naphthalene ring in this compound, the existing malonate substituent will influence the position of further substitution. The malonate group is an electron-withdrawing group and acts as a deactivating group, making the naphthalene ring less reactive towards electrophiles than naphthalene itself. Deactivating groups generally direct incoming electrophiles to the meta position relative to their point of attachment. libretexts.org However, for naphthalene systems, substitution patterns are more complex. Electrophilic attack on a substituted naphthalene ring typically favors the unsubstituted ring. For a 1-substituted naphthalene, electrophilic attack generally occurs at the C4 (para) and C5 positions.

Table 2: Summary of Reactivity

| Reactive Site | Reaction Type | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| α-Methylene Carbon | Enolate Alkylation | Base (e.g., NaOEt), Alkyl Halide | Alkylated Malonic Ester |

| Ester Carbonyl | Transesterification | Alcohol, Acid or Base Catalyst | Different Ester |

| Ester Carbonyl | Amidation | Amine, Heat | Malonamide |

| α-Methylene/Ester Carbonyl | Knoevenagel Condensation | Aldehyde/Ketone, Weak Base | α,β-Unsaturated Compound |

| α-Methylene/Ester Carbonyl | Claisen Condensation | Ester, Strong Base | β-Keto Ester |

Transition Metal-Catalyzed Coupling Reactions Involving Naphthyl Substrates

Transition metal-catalyzed cross-coupling reactions represent a powerful toolkit in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. frontiersin.orgacs.org For a substrate like this compound, these reactions primarily target the C-H bonds of the naphthalene ring or would be employed in the synthesis of the compound itself from a functionalized naphthalene. The reactivity of the naphthyl group is influenced by the electronic and steric properties of the malonate substituent. While direct studies on this compound as a substrate in these reactions are not extensively documented, the reactivity can be inferred from studies on related 1-substituted naphthyl compounds and aryl malonates.

The general mechanism for many palladium-catalyzed cross-coupling reactions involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. libretexts.orgnobelprize.org The cycle is initiated by the oxidative addition of an organohalide to a low-valent transition metal center, typically Pd(0). This is followed by transmetalation with an organometallic reagent and concludes with reductive elimination to form the new bond and regenerate the catalyst. nobelprize.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.orgrsc.org In the context of this compound, this reaction could be envisioned in two ways: the coupling of a 1-halonaphthalene with diethyl malonate or the coupling of diethyl 2-(1-naphthyl)boronic acid with an aryl halide.

Research on the nickel-catalyzed Suzuki-Miyaura reaction has shown that a variety of aryl electrophiles, including those derived from phenols, can be efficiently coupled with boron reagents. rsc.org For instance, the synthesis of diamino-functionalized 1-arylnaphthalenes has been achieved through a nickel-catalyzed cyclization of ynamide-benzylnitriles with organoboronic acids, demonstrating the formation of a C-C bond at the 1-position of a naphthalene precursor. acs.org A range of aryl boronic acids, including those with electron-donating and electron-withdrawing groups, as well as naphthyl boronic acids, have been shown to be effective coupling partners. acs.org

Below is a table summarizing typical conditions for Suzuki-Miyaura reactions involving aryl halides and boronic acids, which could be adapted for naphthyl substrates.

| Aryl Halide/Electrophile | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2,3,5-trichloropyridine | Arylboronic acids | Pd(OAc)2 | None | K2CO3 | Water | High | researchgate.net |

| Aryl/Heteroaryl Bromides | Aryl boronic acids | Pd(II) complexes | Not specified | Not specified | Water | >99 | researchgate.net |

| (1-napthyl)(phenyl)methyl 2,3,4,5,6-pentafluorobenzoate | Arylboronic acid | (η3-1-tBu-indenyl)Pd(IPr)Cl | IPr | K2CO3 | Toluene/Water | 77 | nih.gov |

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium catalyst in the presence of a base. organic-chemistry.orgmdpi.com For a molecule like this compound, a potential application of Heck-type chemistry would be the intramolecular cyclization if an appropriate alkenyl chain were attached to the malonate moiety. More commonly, a 1-halonaphthalene would be coupled with an alkene to synthesize a precursor to this compound. The reaction typically exhibits high trans selectivity. organic-chemistry.org

The mechanism involves the oxidative addition of the halide to Pd(0), followed by insertion of the olefin into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and a hydridopalladium complex, which is then converted back to Pd(0) by the base. organic-chemistry.org

Research has explored various catalyst systems, including phosphine-free palladium complexes, which have shown high activity and stability. organic-chemistry.org

| Substrate 1 (Halide) | Substrate 2 (Alkene) | Catalyst | Base | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|---|

| Aryl Halides | Activated Alkenes | Pd(II) amido/pyridyl carboxylate complexes | Not specified | Not specified | High turnover numbers, phosphine-free | organic-chemistry.org |

| Aryl Bromides | n-Butyl Acrylate | Palladium/Phosphine-Imidazolium Salt | Not specified | Not specified | Highly efficient | organic-chemistry.org |

| Nitroarenes | Styrene derivatives | Pd(acac)2/BrettPhos | CsF | Toluene | Denitrative Heck reaction | chemrxiv.org |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides or sulfonates and amines. acsgcipr.orgnih.gov This reaction is particularly useful when traditional nucleophilic aromatic substitution (SNAr) reactions are not feasible due to the low reactivity of the aryl halide. acsgcipr.org For the synthesis of derivatives of this compound, a 1-halonaphthalene could be coupled with an amine.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by the formation of a palladium-amido complex and subsequent reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst. wuxiapptec.com The choice of ligand is crucial and is often determined by the nature of the amine nucleophile. wuxiapptec.com

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| β-Chloroacroleins | Lactams, Heteroarylamines | Pd(OAc)2 | BINAP or Xantphos | Cs2CO3 | Not specified | researchgate.net |

| Aryl/Heteroaryl Halides/Sulfonates | Primary/Secondary Amines | Pd(0) or Pd(II) salt | Phosphine or Carbene | Various | Toluene, Xylene, 1,4-Dioxane | acsgcipr.org |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods, particularly for the formation of C-O and C-N bonds. acs.org A general and mild copper-catalyzed method for the arylation of diethyl malonate has been developed, which involves the coupling of an aryl iodide with diethyl malonate in the presence of cesium carbonate and catalytic amounts of copper(I) iodide and 2-phenylphenol (B1666276). acs.org This method is attractive due to its mild reaction conditions and high functional group compatibility. acs.org Applying this to a 1-iodonaphthalene (B165133) would be a direct route to synthesize this compound.

| Aryl Halide | Nucleophile | Catalyst | Ligand/Additive | Base | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Iodide | Diethyl malonate | CuI (catalytic) | 2-Phenylphenol | Cs2CO3 | Good to Excellent | acs.org |

| o-Bromonitrobenzene | - (self-coupling) | Cu (stoichiometric) | None | None | Not specified | acs.org |

| Aryl Iodides | Alkylamines | CuI | 1,10-Phenanthroline | Not specified | Excellent | acs.org |

Diethyl 2 1 Naphthyl Malonate As a Versatile Synthetic Intermediate

Utility in the Preparation of Substituted Carboxylic Acids via Hydrolysis and Decarboxylation

A cornerstone of malonic ester synthesis is the conversion of substituted diethyl malonates into carboxylic acids. pearson.comorganicchemistrytutor.commasterorganicchemistry.comlibretexts.org Diethyl 2-(1-naphthyl)malonate is no exception and can be effectively transformed into 2-(1-naphthyl)acetic acid. This transformation involves two key sequential reactions: hydrolysis of the ester groups followed by decarboxylation.

The process is typically initiated by saponification, where the diester is treated with a strong base, such as sodium hydroxide, to hydrolyze both ethyl ester groups into a dicarboxylate salt. organicchemistrytutor.com Subsequent acidification with a strong acid, like hydrochloric acid, protonates the dicarboxylate to form the corresponding malonic acid derivative. pearson.com Upon heating, this intermediate readily undergoes decarboxylation, losing a molecule of carbon dioxide to yield the final carboxylic acid product, 2-(1-naphthyl)acetic acid. ualberta.ca

The general mechanism for this process is well-established in organic chemistry. masterorganicchemistry.comlibretexts.org The presence of the two carbonyl groups makes the α-hydrogens acidic, allowing for deprotonation and subsequent alkylation, although in this case, the naphthyl group is already in place. The hydrolysis and decarboxylation sequence provides a reliable method for accessing carboxylic acids that might be challenging to synthesize through other routes. organicchemistrytutor.commasterorganicchemistry.com

A new method for synthesizing N,N-(diethylamino)ethyl-2-(1-naphthylmethyl)-3-tetrahydrofurfuryl propionate (B1217596) was developed, with diethyl tetrahydrofurfuryl propionate as a key intermediate. researchgate.net This intermediate was synthesized through the acylation of p-toluenesulfonyl chloride with tetrahydrofurfuryl alcohol, followed by the alkylation of tetrahydrofurfuryl p-toluenesulfonate with diethyl malonate. researchgate.net

Key Building Block for Diverse Heterocyclic Compound Syntheses

The reactivity of this compound extends to the construction of various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science.

Formation of Pyrimidine Derivatives

Pyrimidine rings, fundamental components of nucleic acids, can be synthesized using this compound. researchgate.netgoogle.com The classical approach involves the condensation of the malonic ester with a urea (B33335) or a related amidine derivative. ualberta.caorgsyn.org For instance, reaction with urea in the presence of a strong base like sodium ethoxide leads to the formation of a barbiturate (B1230296) derivative, specifically 5-(1-naphthyl)barbituric acid. orgsyn.orgchemicalbook.comatamankimya.comthaiscience.info The reaction proceeds through a condensation mechanism where the nucleophilic nitrogens of urea attack the electrophilic carbonyl carbons of the ester groups, leading to cyclization and the formation of the pyrimidine-2,4,6-trione core.

This methodology is adaptable and allows for the synthesis of a variety of substituted pyrimidines by choosing different condensation partners. researchgate.net For example, using 2-cyanopyrimidine, one can synthesize more complex pyrimidine-containing structures. google.com

Synthesis of Thiobarbituric Acid Derivatives

Analogous to the synthesis of barbiturates, this compound can be condensed with thiourea (B124793) to yield thiobarbituric acid derivatives. google.comchemicalbook.comsmolecule.comgoogle.com In a typical procedure, the reaction is carried out in the presence of a base such as sodium ethoxide in an alcoholic solvent. google.comchemicalbook.com The thiourea acts as the binucleophile, analogous to urea, leading to the formation of 5-(1-naphthyl)-2-thiobarbituric acid.

A specific example involves dissolving metallic sodium in alcohol, followed by the addition of thiourea and this compound. google.com After reaction, acidification with hydrochloric acid precipitates the product. google.comchemicalbook.com This reaction is a versatile method for producing various substituted 2-thiobarbituric acids, which are of interest for their potential biological activities. google.comnih.gov

Table 1: Synthesis of Thiobarbituric Acid Derivatives

| Reactants | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| This compound, Thiourea | Sodium, Alcohol | 5-(1-Naphthyl)-2-thiobarbituric acid | 81.2% | google.com |

| Diethyl malonate, Thiourea | Sodium Ethoxide, Ethanol (B145695) | 2-Thiobarbituric acid | 80% | chemicalbook.com |

| Dimethyl malonate, Thiourea | Sodium Methoxide, Methanol (B129727) | Sodium thiobarbiturate | 93% | google.com |

Elaboration into Quinolones, Pyridones, and Related Systems

This compound is a precursor for the synthesis of quinolone and pyridone frameworks. mdpi.comrsc.orgnih.gov The Gould-Jacobs reaction is a classic method for quinolone synthesis, which involves the reaction of an aniline (B41778) with a malonic ester derivative. nih.govd-nb.infowikipedia.orgrsc.orgpreprints.org While direct use of this compound in a Gould-Jacobs reaction is less common, related methodologies can be employed. For instance, N,N'-di(naphthyl-1-yl)malonamide, derived from 1-naphthylamine (B1663977) and diethyl malonate, can be cyclized in polyphosphoric acid to yield 4-hydroxybenzo[h]quinolin-2-(1H)-one. researchgate.net

Furthermore, substituted diethyl malonates can be used to synthesize 2-pyridone derivatives. rsc.orgnih.gov For example, Mn(III)-mediated coupling of 2-pyridones with diethyl malonates can lead to C3-alkylation of the pyridone ring. rsc.org

Role in the Synthetic Routes to Amino Acid Analogues

The synthesis of non-natural amino acids is a significant area of research, and diethyl malonate derivatives are key starting materials. quora.comquora.com The amidomalonate synthesis provides a route to α-amino acids. This method can be adapted to produce naphthyl-substituted amino acid analogues.

The synthesis begins with the introduction of an amino group or a protected equivalent at the α-position of diethyl malonate. quora.com This can be achieved through nitrosation followed by reduction, or by using diethyl aminomalonate. nih.gov For the synthesis of a naphthyl-containing amino acid, one would start with this compound and introduce the amino functionality. Alternatively, one could alkylate diethyl acetamidomalonate with a 1-naphthylmethyl halide. The resulting substituted malonate is then hydrolyzed and decarboxylated to yield the desired amino acid analogue. quora.com A similar procedure using diethyl (Boc-amino)malonate can yield racemic 2-amino-3-[(5-ethoxycarbonyl)imidazo[2,1-b] google.comCurrent time information in Bangalore, IN.thiazol-6-yl]propanoic acid. researchgate.net

Contributions to the Construction of Complex Carbon Frameworks and Chiral Architectures

This compound serves as a building block for more elaborate carbon skeletons and can be employed in the construction of chiral molecules. The malonate unit provides a latent carboxylic acid function and a handle for forming new carbon-carbon bonds.

In the synthesis of complex natural products and other target molecules, the introduction of a naphthyl group via this compound can be a key strategic step. For example, in the synthesis of Naftidrofuryl, a key intermediate is formed by the alkylation of tetrahydrofurfuryl p-toluenesulfonate with diethyl malonate, followed by further elaboration that could conceptually involve a naphthylmethyl group. researchgate.net

Furthermore, the development of asymmetric catalysis has enabled the enantioselective functionalization of malonic esters. Chiral catalysts can be used in Michael additions of diethyl malonate to prochiral acceptors, establishing new stereocenters. mdpi.comlongdom.orgacs.orgbeilstein-journals.org For instance, nickel-sparteine complexes have been used to catalyze the enantioselective Michael addition of diethyl malonate to chalcones. longdom.org While not specifically demonstrated with the 1-naphthyl derivative, these methods offer a clear pathway to chiral structures. The use of chiral N-phosphonyl imines in reactions can also lead to high diastereoselectivity in the formation of α-amino phosphonates. nih.gov

Synthesis and Chemical Transformations of Diethyl 2 1 Naphthyl Malonate Derivatives and Analogues

Structural Modifications within the Naphthyl Moiety

The naphthalene (B1677914) core of diethyl 2-(1-naphthyl)malonate provides a versatile scaffold for structural modifications, enabling the synthesis of a diverse range of derivatives. These modifications can be introduced either before or after the malonate coupling step, depending on the desired final product and the reactivity of the substituents.

One common approach involves the use of pre-functionalized naphthyl starting materials. For instance, 1-(chloromethyl)naphthalene (B51744) can be used as a starting material to introduce the naphthylmethyl group onto the malonate. jlu.edu.cn Similarly, derivatives with substituents on the naphthyl ring, such as 2-methoxy-1-naphthylmagnesium bromide, can be employed in coupling reactions to generate compounds like (+)-1-(2′-methoxy-1′-naphthyl)isoquinoline, which is structurally related to naphthylmalonate derivatives. researchgate.net The reactivity of the naphthyl group itself allows for various transformations. For example, the C10 position of the pyrene (B120774) moiety, a related polycyclic aromatic hydrocarbon, can undergo functionalization through methods like copper-mediated oxidative C-H/N-H annulation. mdpi.com This suggests the potential for similar direct C-H functionalization strategies on the naphthyl ring of this compound.

Furthermore, the synthesis of compounds like diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate highlights how a heterocyclic ring, in this case, thiophene, can be incorporated and subsequently functionalized. While not a direct modification of a naphthyl group, this illustrates the broader principle of introducing and modifying aromatic or heteroaromatic moieties within malonate structures. The synthesis of various aryl-substituted diethyl malonates, including those with biphenyl, fluorenyl, and other aryl groups, further demonstrates the wide scope of structural diversity that can be achieved. google.com

Derivatization Strategies at the Ester Functional Groups

The two ester groups of this compound are key functional handles for a variety of derivatization strategies, leading to a wide array of new compounds. These transformations typically involve reactions such as hydrolysis, transesterification, amidation, and reduction.

Hydrolysis of the diethyl ester to the corresponding dicarboxylic acid is a fundamental transformation. However, for some arylmalonates, this process can be challenging. For example, attempts to hydrolyze diethyl 2-(perfluorophenyl)malonate to the corresponding malonic acid under both basic and acidic conditions were unsuccessful, instead leading to decarboxylation to form 2-(perfluorophenyl)acetic acid under vigorous conditions. beilstein-journals.org This highlights that the stability of the malonic acid can be highly dependent on the nature of the aryl substituent.

The ester groups can also be converted into amides. For instance, heating a trifluoroethyl ester derivative with benzylamine (B48309) smoothly yields the corresponding amide. nih.gov This type of transformation is valuable for introducing nitrogen-containing functionalities. Another example is the condensation of substituted diethyl malonates with thiourea (B124793) in the presence of a base like sodium ethoxide to produce 2-thiobarbituric acid derivatives. google.com

Reduction of one or both ester groups offers another route for derivatization. A dinuclear zinc complex has been shown to selectively hydrosilylate one of the carbonyl groups of malonic esters to produce α-quaternary β-hydroxyesters. nih.gov This selective reduction provides access to chiral building blocks with differentiated functional groups.

Furthermore, the ester groups can be completely removed through decarboxylation, which is often preceded by hydrolysis. organicchemistrytutor.comwikipedia.org This process is a cornerstone of the malonic ester synthesis, leading to the formation of substituted acetic acids. wikipedia.org The choice of reaction conditions, such as using either acidic or basic hydrolysis followed by heating, can influence the outcome of the decarboxylation process. organicchemistrytutor.com

Introduction of Additional Functionalities onto the Malonate Scaffold

The malonate scaffold of this compound, particularly the α-carbon, is highly amenable to the introduction of additional functional groups. This is primarily due to the acidity of the α-proton, which allows for easy deprotonation to form a stabilized enolate.

A primary method for functionalization is alkylation. The enolate, typically generated using a base like sodium ethoxide or sodium hydride, can react with various electrophiles, such as alkyl halides, to introduce new carbon-carbon bonds at the α-position. wikipedia.org This process can be repeated to create dialkylated malonates. wikipedia.org For example, dimethyl malonate can be sequentially alkylated with 5-bromopent-1-ene and then another alkyl bromide to create a disubstituted malonate scaffold. nih.gov

Besides alkylation, other functional groups can be introduced. The α-position can be brominated, and the compound can undergo nitrosation with sodium nitrite (B80452) in acetic acid to yield diethyl oximinomalonate. wikipedia.org This can then be catalytically hydrogenated to diethyl aminomalonate, a precursor for amino acid synthesis. wikipedia.org

The malonate can also participate in Michael addition reactions. For instance, diethyl malonate can be added to nitroolefins in the presence of organocatalysts, leading to the formation of functionalized adducts. rsc.orgmetu.edu.tr Similarly, it can react with chalcones in the presence of a nickel-sparteine complex. longdom.org These conjugate addition reactions are powerful tools for constructing more complex molecular architectures.

Furthermore, the malonate scaffold can be used to construct heterocyclic rings. For example, condensation reactions with urea (B33335) can lead to the formation of barbituric acid derivatives. The reaction of this compound with thiourea under basic conditions yields 2-thiobarbituric acid derivatives. google.com Additionally, multicomponent reactions involving diethyl malonate, anilines, and ethyl orthoformate can produce diethyl 2-((arylamino)methylene)malonates. mdpi.com

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of chiral centers at the α-position of this compound is a significant area of research, with applications in the synthesis of enantiomerically enriched compounds. Several strategies have been developed to achieve this, including asymmetric catalysis, kinetic resolution, and desymmetrization.

Asymmetric Catalysis in Malonate Functionalization

Asymmetric catalysis is a powerful tool for the enantioselective functionalization of malonates. Chiral catalysts can control the stereochemical outcome of reactions involving the malonate nucleophile.

One prominent application is in asymmetric Michael additions. Chiral organocatalysts, such as those derived from cinchona alkaloids or amino acids, have been successfully employed. rsc.orgresearchgate.net For example, bifunctional 2-aminoDMAP/urea organocatalysts have been shown to be effective in the Michael addition of diethyl malonate to trans-β-nitroolefins, yielding products with high enantioselectivity (up to 99% ee). metu.edu.tr Similarly, nickel-sparteine complexes can catalyze the asymmetric Michael addition of diethyl malonate to chalcones. longdom.org High-pressure conditions have also been shown to enable the enantioselective Michael-type addition of dialkyl malonates to β-arylethenesulfonyl fluorides, catalyzed by a tertiary amino-thiourea, with enantioselectivities up to 92%. acs.org

Asymmetric hydrogenation of β-aryl alkylidene malonates is another important method. Chiral iridium catalysts have been developed that can hydrogenate these substrates to afford chiral saturated malonates with excellent enantioselectivities (up to 99% ee). acs.org The structure of the catalyst, particularly the steric bulk of the ligands, plays a crucial role in achieving high enantioselectivity. acs.org

Palladium-catalyzed asymmetric allylic alkylation is another key strategy. This reaction has been used to synthesize 2,2-disubstituted indolin-3-ones with good enantioselectivities by reacting a mono-substituted indolin-3-one with an allyl methyl carbonate in the presence of a chiral palladium catalyst. rsc.org The principles of this reaction are applicable to the asymmetric alkylation of this compound.

| Reaction Type | Catalyst Type | Substrate Example | Enantioselectivity (ee) |

| Michael Addition | Bifunctional 2-aminoDMAP/urea | trans-β-nitroolefins | up to 99% |

| Michael Addition | Nickel-Sparteine Complex | Chalcones | up to 86% |

| Michael Addition | Tertiary amino-thiourea | β-arylethenesulfonyl fluorides | up to 92% |

| Asymmetric Hydrogenation | Chiral Iridium Catalyst | β-aryl alkylidene malonates | up to 99% |

| Allylic Alkylation | Chiral Palladium Catalyst | Mono-substituted indolin-3-one | up to 92% |

Kinetic Resolution Approaches in this compound Systems

Kinetic resolution is a method used to separate a racemic mixture of chiral compounds by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. beilstein-journals.org This results in one enantiomer reacting faster, leaving the other enantiomer enriched.

While direct examples of kinetic resolution of this compound are not prevalent in the provided search results, the principles are widely applied in organic synthesis. For instance, organocatalysis has been used for the kinetic resolution of 1,5-dicarbonyl compounds through a retro-Michael reaction. beilstein-journals.org This demonstrates the potential for applying similar strategies to racemic mixtures of substituted malonates.

Enzymatic catalysis is also a powerful tool for kinetic resolution. beilstein-journals.org Enzymes can exhibit high enantioselectivity in reactions like hydrolysis or transesterification, which could be applied to resolve racemic this compound derivatives. The resolution of racemic 1-(1′-isoquinolinyl)-2-naphthalenemethanol was achieved through chromatographic separation of diastereomeric derivatives, a method that, while not a classic kinetic resolution, serves the same purpose of separating enantiomers. researchgate.net

Desymmetrization of Malonate Esters bearing Aryl Substituents

Desymmetrization is a powerful strategy for creating chiral molecules from prochiral or meso starting materials. In the context of malonate esters, this involves the selective transformation of one of two enantiotopic ester groups in a disubstituted malonate. researchgate.net

Enzymatic desymmetrization is a well-established method. Porcine liver esterase (PLE), for example, can selectively hydrolyze one of the ester groups in a prochiral dialkylated malonate diester to produce a chiral half-ester with high enantiomeric excess. acs.org This approach is applicable to α,α-disubstituted malonates, including those with aryl substituents. acs.org

In addition to enzymatic methods, chiral chemical catalysts have been developed for the desymmetrization of malonate esters. A dinuclear zinc complex has been shown to catalyze the desymmetric hydrosilylation of monosubstituted malonic esters, selectively reducing one of the ester groups to an alcohol and creating a chiral center. nih.govresearchgate.net This method has demonstrated excellent enantiocontrol. nih.gov

Nickel-catalyzed desymmetrizing arylative cyclization of alkynyl malonate esters with arylboronic acids is another innovative approach. nih.gov This reaction leads to the formation of highly functionalized chiral cyclopent-2-enones containing a quaternary stereocenter with high enantioselectivities. nih.gov The use of a chiral phosphinooxazoline/nickel complex is key to the success of this transformation. nih.gov

| Desymmetrization Method | Catalyst/Reagent | Transformation | Product Type | Enantiomeric Excess (ee) |

| Enzymatic Hydrolysis | Porcine Liver Esterase (PLE) | Selective hydrolysis of one ester group | Chiral half-ester | 43% to >98% acs.org |

| Reductive Desymmetrization | Dinuclear Zinc Complex | Selective hydrosilylation of one carbonyl | α-quaternary β-hydroxyester | High enantiocontrol nih.gov |

| Arylative Cyclization | Chiral Phosphinooxazoline/Nickel Complex | Reaction with arylboronic acids | Chiral cyclopent-2-enone | 80–94% nih.gov |

Computational and Theoretical Investigations of Diethyl 2 1 Naphthyl Malonate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. dergipark.org.trtandfonline.com For Diethyl 2-(1-naphthyl)malonate, these calculations can predict its reactivity by examining the distribution of electron density and the energies of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The 1-naphthyl group, being an electron-rich aromatic system, significantly influences the electronic environment of the malonate portion of the molecule. DFT calculations on various 1-substituted naphthalene (B1677914) derivatives have shown that the substituent can modulate the electronic properties of the entire molecule. dergipark.org.trmit.edu In the case of this compound, the naphthyl group is expected to participate in the molecule's HOMO, increasing its energy and making the compound more susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the carbonyl groups of the diethyl malonate moiety, making this site prone to nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. dergipark.org.tr A smaller energy gap generally implies higher reactivity. dergipark.org.tr Computational studies on analogous aryl-substituted compounds can provide an estimate of these values. For instance, calculations on various aryl-substituted β-carboline carboxylates have shown how different aromatic groups affect the HOMO-LUMO gap. dergipark.org.tr A study on 1-(6-methoxynaphthalen-2-yl)-substituted β-carboline, for example, revealed a specific energy gap that influences its reactivity. dergipark.org.tr

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. For this compound, an MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the ester groups, indicating their role as sites for electrophilic attack. The hydrogen atom at the chiral center, being acidic, would be a region of positive potential (blue region), while the naphthalene ring would exhibit a mix of neutral and slightly negative potential. bohrium.com

Table 6.1.1: Predicted Quantum Chemical Descriptors for this compound based on Analogous Systems

| Descriptor | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively High | Indicates susceptibility to oxidation and electrophilic attack. The naphthyl ring contributes significantly. |

| LUMO Energy | Relatively Low | Indicates susceptibility to reduction and nucleophilic attack, localized on the malonate carbonyls. |

| HOMO-LUMO Gap (ΔE) | Moderate | Suggests a balance of stability and reactivity, typical for substituted malonates. |

| Dipole Moment (µ) | Non-zero | Reflects the asymmetric distribution of charge due to the ester and naphthyl groups. |

| MEP Negative Region | Concentrated on carbonyl oxygen atoms | Highlights the most probable sites for interaction with electrophiles or protonation. |

| MEP Positive Region | Located on the α-hydrogen | Indicates the acidity of the methine proton, crucial for enolate formation. |

This table is predictive and based on the analysis of structurally similar compounds from the literature. dergipark.org.trbohrium.com

In Silico Modeling of Reaction Pathways and Transition States

In silico modeling is instrumental in understanding the mechanisms of chemical reactions, allowing for the characterization of intermediates and transition states that are often difficult to observe experimentally. nih.gov A common synthetic route to this compound is the malonic ester synthesis, which involves the alkylation of a diethyl malonate enolate with a 1-naphthyl halide or a related electrophile. pressbooks.pub

Computational modeling of this synthesis would involve several key steps:

Modeling the Deprotonation: The first step is the formation of the diethyl malonate enolate using a base like sodium ethoxide. DFT calculations can model this acid-base reaction, determining the proton affinity and the stability of the resulting enolate.

Modeling the Nucleophilic Substitution (SN2): The reaction of the enolate with a substrate such as 1-(bromomethyl)naphthalene (B1266630) would be modeled to determine the activation energy barrier. This involves locating the transition state structure for the C-C bond formation. Studies on copper-catalyzed arylations of diethyl malonate have utilized DFT to explore the energies of intermediates and transition states in similar C-C bond-forming reactions. nih.gov

Solvent Effects: The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for accurately predicting reaction energetics in solution. dergipark.org.tr

The transition state for the SN2 alkylation step is of particular interest. It would feature a partially formed C-C bond between the enolate carbon and the benzylic carbon of the naphthyl group, and a partially broken C-Br bond. The energy of this transition state dictates the reaction rate. Computational chemistry allows for the precise calculation of this energy barrier (activation energy, ΔG‡). nih.gov

Table 6.2.1: Key Features of a Computationally Modeled Transition State for the Synthesis of this compound

| Feature | Description | Computational Insight |

| Reaction Modeled | Diethyl malonate enolate + 1-(bromomethyl)naphthalene → Diethyl 2-(1-naphthylmethyl)malonate | A plausible route to a closely related structure. |

| Transition State Geometry | Trigonal bipyramidal arrangement around the benzylic carbon. | Shows the simultaneous bond-forming (C-C) and bond-breaking (C-Br) processes. |

| Key Interatomic Distances | C(enolate)---C(naphthyl) distance would be elongated compared to a full bond. C(naphthyl)---Br distance would also be elongated. | Provides a snapshot of the geometry at the peak of the energy profile. |

| Activation Energy (ΔG‡) | Calculated value (e.g., in kcal/mol) determines the theoretical reaction rate. | Allows for comparison with alternative pathways or catalysts. |

| Imaginary Frequency | One negative frequency in the vibrational analysis. | Confirms that the located structure is a true transition state and not a minimum. |

This table describes a hypothetical modeled reaction step based on established principles of computational reaction modeling. nih.govnih.gov

Conformational Analysis and Stereochemical Energetics

The three-dimensional structure of this compound is not static. Rotation around its single bonds gives rise to various conformations, each with a different energy. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers to rotation between them. acs.org

For this compound, the most significant conformational flexibility arises from rotation around three key bonds:

The C-C bond connecting the naphthyl group to the chiral carbon of the malonate.

The two C-O bonds of the ester groups.

The rotation around the C(naphthyl)-C(malonyl) bond is particularly important as it dictates the spatial relationship between the bulky naphthyl ring and the two ester groups. Steric hindrance will play a major role in determining the preferred conformations. A potential energy surface can be generated by systematically rotating this bond and calculating the energy at each step. The most stable conformers will be those that minimize steric clash. For example, a conformation where the C-H bond of the chiral center is eclipsed with the plane of the naphthalene ring might be a high-energy transition state, while staggered conformations would be lower in energy.

Theoretical conformational analysis on related systems, such as substituted biaryls or other sterically hindered molecules, provides a framework for these predictions. acs.org The relative energies of different conformers (e.g., anti vs. gauche) can be calculated to determine their populations at a given temperature.

Table 6.3.1: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (Naphthyl-C-C-H) | Relative Energy (kcal/mol) | Description |

| Anti-periplanar | ~180° | 0.0 (Reference) | The C-H bond is oriented away from the naphthyl ring, likely the most stable conformer due to minimal steric hindrance. |

| Syn-clinal (Gauche) | ~60° | 1.5 - 3.0 | The C-H bond is closer to the naphthyl ring, leading to some steric strain. |

| Syn-clinal (Gauche) | ~300° (-60°) | 1.5 - 3.0 | Similar in energy to the other gauche conformer. |

| Syn-periplanar | ~0° | > 5.0 | The C-H bond is eclipsed with the naphthyl ring, representing a high-energy rotational barrier. |

This table is a hypothetical representation based on the principles of conformational analysis. Actual values would require specific DFT calculations.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of Diethyl 2-(1-naphthyl)malonate in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map the complete chemical environment of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is characterized by distinct regions corresponding to the aromatic naphthyl protons, the aliphatic ethyl ester protons, and the crucial methine proton at the chiral center.

Naphthyl Protons: The seven protons of the naphthyl group typically appear in the downfield region, from approximately 7.40 to 8.40 ppm. Their complex splitting patterns (multiplets) are a result of spin-spin coupling with adjacent protons on the aromatic rings. The proton at the C8 position is often shifted significantly downfield due to steric hindrance (peri-effect) with the substituent at C1.

Methine Proton: The single proton attached to the alpha-carbon (the chiral center) is highly diagnostic. Its chemical shift is influenced by the adjacent naphthyl ring and the two ester groups. It is expected to appear as a singlet or a finely split multiplet around 4.5-5.0 ppm.

Ethyl Ester Protons: The two ethyl groups give rise to two sets of signals. The methylene (B1212753) protons (-OCH₂CH₃) appear as a quartet around 4.2-4.4 ppm due to coupling with the neighboring methyl protons. The methyl protons (-OCH₂CH₃) appear as a triplet around 1.2-1.4 ppm. mdpi.comrsc.org The integration of these signals (7H:1H:4H:6H) confirms the ratio of protons in the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their hybridization and chemical environment.

Carbonyl Carbons: The two ester carbonyl carbons (C=O) are the most deshielded, appearing significantly downfield, typically in the range of 168-170 ppm. mdpi.comsemanticscholar.org

Naphthyl Carbons: The ten carbons of the naphthyl ring produce a series of peaks in the aromatic region, generally between 120 and 135 ppm. mdpi.com The quaternary carbons (C1, C4a, C8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Methine Carbon: The alpha-carbon (chiral center) is expected to have a chemical shift in the range of 55-60 ppm.

Ethyl Ester Carbons: The methylene carbons (-OCH₂) of the ethyl groups are typically found around 61-63 ppm, while the terminal methyl carbons (-CH₃) are located in the upfield region, around 14 ppm. mdpi.comsemanticscholar.org

A representative, though not experimentally identical, ¹³C NMR data for a related compound, diethyl 2,2-bis(3-(naphthalen-1-yl)prop-2-yn-1-yl)malonate, shows characteristic naphthyl carbon signals at δ 133.6, 133.3, 130.7, 128.6, 128.4, 126.9, 126.5, 126.4, 125.3, and 121.0 ppm, with carbonyl carbons at 169.3 ppm and ethyl group carbons at 62.3 (CH₂) and 14.3 (CH₃) ppm. mdpi.com

| Assignment | ¹H NMR Chemical Shift (δ, ppm) (Predicted) | ¹³C NMR Chemical Shift (δ, ppm) (Predicted) |

| Naphthyl-H | 7.40 - 8.40 (m, 7H) | 120.0 - 135.0 |

| α-CH | 4.50 - 5.00 (s, 1H) | 55.0 - 60.0 |

| -OCH₂ CH₃ | 4.20 - 4.40 (q, 4H) | 61.0 - 63.0 |

| -OCH₂CH₃ | 1.20 - 1.40 (t, 6H) | ~14.0 |

| C=O | - | 168.0 - 170.0 |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and confirming the molecular formula of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide the exact mass with high precision, allowing for unambiguous molecular formula determination (C₁₇H₁₈O₄).

Electron Impact (EI) mass spectrometry is used to study the fragmentation patterns, which provides valuable structural information. The fragmentation of 2-substituted diethyl malonate derivatives follows predictable pathways. researchgate.net For this compound, the molecular ion peak [M]⁺ at m/z = 286 would be observed. Key fragmentation pathways would include:

Loss of an ethoxy radical (-•OC₂H₅): Leading to a fragment ion at m/z = 241.

Loss of an ethoxycarbonyl radical (-•COOC₂H₅): Resulting in a fragment at m/z = 213.

Loss of the entire diethyl malonate moiety: A significant fragmentation pathway for substituted malonates involves the loss of the malonate group minus a hydrogen, [M-159], leading to a stable naphthyl-containing cation. researchgate.net

Formation of the naphthylmethyl cation ([C₁₀H₇CH₂]⁺): Cleavage of the bond between the alpha-carbon and the naphthyl ring can lead to the tropylium-like naphthylmethyl cation at m/z = 141.

McLafferty Rearrangement: A characteristic rearrangement for esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, can also occur.

| Ion | Proposed Structure / Loss | Expected m/z |

| [M]⁺ | Molecular Ion | 286 |

| [M - 45]⁺ | Loss of •OC₂H₅ | 241 |

| [M - 73]⁺ | Loss of •COOC₂H₅ | 213 |

| [M - 159]⁺ | Loss of •CH(COOEt)₂ | 127 (Naphthyl cation) |

| [C₁₀H₇]⁺ | Naphthyl cation | 127 |

| [C₁₁H₉]⁺ | Naphthylmethyl cation | 141 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays several key absorption bands.

C=O Stretching: Malonate esters are known to exhibit two distinct carbonyl stretching bands due to symmetric and antisymmetric coupling of the two C=O vibrations. rsc.org These strong absorption bands are expected in the region of 1730-1755 cm⁻¹. For the related compound Diethyl 2-(1-(naphthalen-1-yl)-3-oxo-3-phenylpropyl)malonate, a strong ester carbonyl peak was observed at 1730 cm⁻¹. rsc.org

C-H Stretching: Aromatic C-H stretching from the naphthyl group appears as a series of bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). Aliphatic C-H stretching from the ethyl groups and the methine proton are observed just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹). rsc.org

C-O Stretching: Strong bands corresponding to the C-O single bond stretching of the ester groups are found in the 1150-1250 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the naphthyl ring give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ range. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations of the naphthyl group typically produce strong signals in the Raman spectrum, which can be useful for detailed structural analysis. The symmetric stretch of the C=O groups, which may be weak in the IR, can sometimes be more prominent in the Raman spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| C=O Ester Stretch | 1730 - 1755 (two bands) | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-O Ester Stretch | 1150 - 1250 | Strong |

Chromatographic Methods (HPLC, GC) for Separation, Purity, and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying the relative amounts of its two enantiomers.

Purity Assessment (HPLC and GC):

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for determining the purity of diethyl malonate derivatives. beilstein-journals.org A typical system would use a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, or methanol (B129727) and water. Detection is commonly achieved using a UV detector, leveraging the strong UV absorbance of the naphthyl group (typically at wavelengths around 254 nm or 280 nm).

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) is also suitable for purity analysis, provided the compound is thermally stable. The analysis would be performed on a capillary column with a non-polar or medium-polarity stationary phase. The retention time is a characteristic of the compound under specific conditions, and the peak area is proportional to its concentration.

Enantiomeric Excess (ee) Determination: Since this compound is a chiral molecule, determining its enantiomeric purity is critical, especially in asymmetric synthesis. This is almost exclusively achieved using chiral HPLC. frontiersin.orghumanjournals.com

Direct Chiral HPLC: This is the most straightforward method, involving a chiral stationary phase (CSP). "Pirkle" or brush-type columns, which may contain π-basic groups like naphthyl derivatives, are particularly effective for resolving racemates through π-π interactions, dipole-dipole interactions, and hydrogen bonding. humanjournals.com The two enantiomers interact differently with the chiral phase, leading to different retention times and their separation into two distinct peaks.

Indirect Chiral HPLC: An alternative approach involves derivatizing the racemic malonate with a chiral agent to form a pair of diastereomers. aocs.orgmdpi.com For example, after hydrolysis of one ester group, the resulting carboxylic acid could be reacted with a chiral alcohol, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), to form diastereomeric esters. mdpi.com These diastereomers, having different physical properties, can then be separated on a standard, non-chiral (achiral) silica (B1680970) gel HPLC column. The relative areas of the two diastereomer peaks correspond to the enantiomeric ratio of the original sample.

The enantiomeric excess (ee) is calculated from the areas of the two enantiomer peaks (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| × 100.

Future Perspectives in Diethyl 2 1 Naphthyl Malonate Research

Innovations in Efficient and Sustainable Synthetic Routes

The synthesis of diethyl 2-(1-naphthyl)malonate and related arylmalonates is moving beyond traditional methods, with a strong emphasis on efficiency and sustainability. Future research is centered on the development of greener catalytic systems that minimize waste, reduce energy consumption, and utilize more benign reagents.

Key innovations include the refinement of metal-catalyzed cross-coupling reactions. While palladium-based catalysts have proven effective for the arylation of diethyl malonate with a range of aryl halides, including challenging aryl chlorides nih.gov, the focus is shifting towards more economical and environmentally friendly alternatives. Copper-catalyzed Ullmann-type couplings, for instance, offer a milder and more general route for synthesizing α-aryl malonates. acs.orgnih.gov These reactions can proceed under less stringent conditions and demonstrate high functional group tolerance, making them an attractive alternative. acs.org

Further advancing the principles of green chemistry, researchers are exploring heterogeneous and recyclable catalysts. Copper oxide (CuO) nanoparticles have emerged as a promising option, catalyzing the C-arylation of diethyl malonate under ligand-free conditions. beilstein-journals.org The primary advantage of such heterogeneous catalysts is their ease of separation from the reaction mixture and their potential for recycling, which is highly beneficial for industrial-scale processes. beilstein-journals.org

Table 1: Comparison of Catalytic Systems for Diethyl Arylmalonate Synthesis

| Catalytic System | Catalyst/Ligand | Key Advantages | Reference(s) |

| Palladium Catalysis | Pd(OAc)₂ / P(t-Bu)₃ | Broad scope, effective with aryl chlorides | nih.gov |

| Copper Catalysis | CuI / 2-Phenylphenol (B1666276) | Mild conditions, high functional group tolerance | acs.orgnih.gov |

| Nanoparticle Catalysis | CuO-Nanoparticles | Heterogeneous, recyclable, ligand-free | beilstein-journals.org |

| Microwave-Assisted | Cu(OTf)₂ / Picolinic Acid | Drastically reduced reaction times | arabjchem.org |

Exploration of Novel Reaction Pathways and Reactivity Patterns

Beyond improving its synthesis, future research will delve into unlocking new chemical transformations of this compound. This involves moving past its traditional role as a simple nucleophile and exploring more complex and selective reactivity patterns.

One of the most exciting frontiers is the use of photoredox catalysis . This approach can generate radical intermediates from malonate derivatives under mild conditions, opening up previously inaccessible reaction pathways. nih.govnih.govacs.org For example, photoredox strategies can facilitate the coupling of arylidene malonates with other radical species to create densely functionalized diarylmalonates, a transformation difficult to achieve through traditional ionic chemistry. acs.orgresearchgate.net

Asymmetric synthesis represents a major avenue for future exploration. The development of methods to control the stereochemistry at the α-carbon of the malonate is crucial for its application in chiral drug synthesis. This can be achieved through the use of chiral auxiliaries or asymmetric catalysis. For instance, the α-naphthylethyl group itself has been employed as a chiral auxiliary to direct the stereoselective addition of nucleophiles to imines with high diastereoselectivity (up to 100% de). acs.org Similarly, chiral metal complexes, such as those involving nickel and the chiral ligand sparteine, have been used to catalyze asymmetric Michael additions of diethyl malonate to enones with good enantioselectivity. longdom.org Applying these concepts to this compound could provide access to valuable enantiomerically enriched building blocks.

Decarboxylative functionalization is another promising area. This strategy uses the malonate group as a precursor to a carbanion, which can then be used in various bond-forming reactions. Enzymes like arylmalonate decarboxylase (AMDase) can catalyze the highly enantioselective decarboxylation of prochiral arylmalonic acids, offering a green and efficient route to optically pure α-arylpropionic acids. frontiersin.orgresearchgate.net This is particularly relevant for the synthesis of profen drugs. researchgate.net In parallel, transition metal catalysis, such as palladium-catalyzed cyclocarbonylation-decarboxylation cascades, can transform iodoaryl malonates into complex polycyclic structures. nih.gov

Table 2: Emerging Reaction Pathways for Diethyl Arylmalonates

| Reaction Pathway | Method | Potential Outcome | Reference(s) |

| Radical Chemistry | Photoredox Catalysis | Access to novel radical-radical cross-couplings | nih.govacs.org |

| Asymmetric Synthesis | Chiral Auxiliaries/Catalysts | Enantiomerically pure α-substituted products | acs.orglongdom.org |

| Enzymatic Decarboxylation | Arylmalonate Decarboxylase (AMDase) | Optically pure α-arylpropionic acids | frontiersin.orgresearchgate.net |

| Metal-Catalyzed Decarboxylation | Palladium Catalysis | Polycyclic aromatic compounds | nih.gov |

Expansion of Applications in the Synthesis of Pharmacologically Relevant and Structurally Complex Molecules

The true potential of this compound lies in its application as a versatile building block for constructing molecules with significant biological activity and structural complexity. Future research will focus on leveraging the innovative synthetic methods and novel reactivity patterns to expand its utility in medicinal chemistry and total synthesis.

A primary application is in the synthesis of pharmacologically relevant heterocycles . Diethyl arylmalonates serve as key intermediates in the preparation of a wide array of nitrogen- and oxygen-containing ring systems. nih.govderpharmachemica.com For example, they are precursors to benzodiazepines, isoquinolines, and pyrrolopyridines, which are common scaffolds in pharmaceuticals. arabjchem.org The ability to introduce the 1-naphthyl moiety via this building block could lead to new derivatives of these heterocycles with unique pharmacological profiles.

The compound is a particularly attractive precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class. Many profens are α-arylpropionic acids. The synthesis of Naproxen, which features a naphthalene (B1677914) core, is a logical target. The enzymatic decarboxylation of the corresponding malonic acid, derived from this compound, by engineered arylmalonate decarboxylase (AMDase) variants presents a highly sustainable and enantioselective route to the active (S)-enantiomer. frontiersin.orgresearchgate.netresearchgate.net